molecular formula C24H25N5O4 B8127276 Oxaline

Oxaline

Cat. No.: B8127276
M. Wt: 447.5 g/mol
InChI Key: SOHAVULMGIITDH-ZXPSTKSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline-oxadiazole hybrids are a novel class of investigational compounds with significant potential in anticancer research. These small molecules are designed as targeted tubulin inhibitors, a mechanism crucial for disrupting cell division in proliferating cancer cells. In vitro studies have demonstrated potent cytotoxicity against a diverse panel of human cancer cell lines, including breast (MCF7, MDA-MB-468), lung (A549), and liver (HepG2) cancers . The core structure combines two pharmacologically active heterocycles, quinoxaline and 1,3,4-oxadiazole, into a single hybrid scaffold. This design aims to synergize their biological activities and improve therapeutic efficacy. Research indicates these compounds can delay the S phase of the cell cycle and induce apoptosis (programmed cell death) . Structure-activity relationship (SAR) studies suggest that the incorporation of specific halogen atoms can enhance this cytotoxic activity . These features make quinoxaline-oxadiazole hybrids a valuable chemical tool for researchers studying novel oncological targets, mechanisms of tubulin polymerization inhibition, and the development of new chemotherapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAVULMGIITDH-ZXPSTKSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Isolation, and Biological Context of Oxaline

Fungal Producers and Associated Microbial Ecology of Oxaline

Oxaline is primarily known as a metabolite produced by fungi, particularly within the Penicillium genus. It was originally isolated from Penicillium oxalicum. researchgate.netnih.gov Another source includes an unidentified algicolous fungus and a marine sponge-associated Penicillium sp. nih.gov Research has also identified oxaline production in Aspergillus japonicus (where neoxaline (B1678187), a related alkaloid, is also found) and Penicillium sp. FKI-0779. researchgate.net More recent studies have expanded the list of Penicillium species capable of producing oxaline, including P. coprophilum and P. vulpinum. nih.gov

The presence of oxaline has been frequently detected in maize samples. Studies in Serbia, for instance, consistently found oxaline as one of the most commonly occurring Penicillium metabolites in maize kernels, with detection frequencies exceeding 90% in multiple years. ceon.rsnih.gov This suggests a significant ecological association between oxaline-producing Penicillium species and maize crops.

Fungal secondary metabolites, including oxaline, play crucial roles in the complex interactions within microbial communities and their environments. These compounds can act as chemical defenses against other organisms in their ecological niche, contributing to the producing fungus's ability to compete for resources and defend against predation or competition from other microorganisms and moulds. researchgate.net The production of secondary metabolites is often linked to sporulation processes in fungi. researchgate.net

The diverse physiological properties of Penicillium metabolites are key to their widespread ecological roles and potential applications. ceon.rs The production of these metabolites can be influenced by environmental conditions, highlighting the intricate relationship between the fungus, its environment, and its metabolic output. ceon.rsmdpi.com

Methodologies for Isolation and Purification of Oxaline from Biological Matrices

The isolation and purification of fungal secondary metabolites like oxaline from biological matrices typically involve a series of extraction and chromatographic techniques. While specific detailed protocols for oxaline isolation were not extensively detailed in the search results, general methodologies for isolating fungal metabolites and similar compounds provide insight into the likely approaches.

Isolation often begins with the culture broth or biomass of the producing fungus. Extraction is a critical initial step to separate the target compound from the complex biological matrix. This can involve using organic solvents to partition the metabolites based on their polarity. mdpi.com

Following extraction, purification steps are necessary to obtain oxaline in a pure form. Chromatographic methods are widely employed for this purpose. Techniques such as liquid chromatography, including high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), coupled with detection methods like UV-Vis spectroscopy and mass spectrometry (MS), are standard for separating and identifying fungal metabolites. mdpi.com Solid-phase extraction (SPE) can also be used for sample clean-up prior to chromatographic analysis. mdpi.com

Other purification methods mentioned in the context of isolating various compounds from biological or synthetic matrices include membrane centrifugation, dialysis, size exclusion chromatography, and precipitation combined with magnetic decantation, although the direct application of all these to oxaline specifically is not explicitly stated. acs.org The choice of purification method often depends on the specific properties of the target compound and the matrix.

Optimizing fungal cultivation conditions can significantly enhance the production yield of secondary metabolites, which in turn facilitates their isolation and purification. mdpi.com Systematic experimental designs that vary multiple cultivation parameters, followed by chemometric analysis of chromatographic data, can be used to establish improved conditions for isolating target secondary metabolites. mdpi.com

Ecological and Biological Roles of Oxaline in Fungal Physiology and Inter-species Interactions

Oxaline, as a fungal secondary metabolite, is understood to play roles in both the producing organism's physiology and its interactions with other species within its ecological niche.

Within fungal physiology, secondary metabolites can contribute to adaptation to particular environments. researchgate.net While the precise physiological role of oxaline within Penicillium or Aspergillus species is not fully elucidated in the provided results, secondary metabolism is often associated with developmental processes such as sporulation. researchgate.net

In terms of inter-species interactions, fungal secondary metabolites serve various ecological functions. They can act as chemical defenses, providing protection against competing microorganisms and predators. researchgate.net This defensive capability can enhance the survival and dominance of the producing fungus in its habitat. researchgate.net

Research has also explored the biological activities of oxaline that extend beyond direct fungal interactions. Oxaline has been found to inhibit cell proliferation and induce cell cycle arrest at the M phase by inhibiting tubulin polymerization. researchgate.net This activity suggests a potential role in mediating interactions with organisms whose cellular processes are susceptible to tubulin disruption. Oxaline was found to inhibit the binding of [(3)H]colchicine to tubulin, indicating its mechanism of action involves interference with microtubule assembly. researchgate.net

The frequent occurrence of oxaline in maize highlights a significant interaction between oxaline-producing fungi and this agricultural crop. ceon.rsnih.gov While the specific nature of this interaction (e.g., pathogenic, endophytic, or saprophytic) and the exact role of oxaline within this context are not detailed, its consistent presence suggests an established ecological relationship.

Secondary metabolites like oxaline can also influence the wider microbial community, with some exhibiting antibiotic or other biologically active properties that impact the surrounding microorganisms. researchgate.net

The study of fungal secondary metabolites, including oxaline, continues to reveal their diverse biological activities and ecological significance, underscoring the importance of fungi as producers of bioactive compounds that support complex microbial networks. researchgate.net

Fungal Producers of Oxaline

Fungal SpeciesReference
Penicillium oxalicum researchgate.netnih.gov
Aspergillus japonicus researchgate.net
Penicillium sp. FKI-0779 researchgate.net
Penicillium coprophilum nih.gov
Penicillium vulpinum nih.gov
Marine sponge-associated Penicillium sp. nih.gov
Unidentified algicolous fungus nih.gov

Detection Frequency of Oxaline in Serbian Maize Samples

YearDetection Frequency (%)Reference
201693 ceon.rs
201797 ceon.rs
201298.0-100 nih.gov
2013100 nih.gov
2015100 nih.gov

Elucidation of Oxaline Biosynthetic Pathways and Enzymology

Identification and Characterization of Biosynthetic Precursors to Oxaline (e.g., Roquefortine C, Glandicoline B)

The biosynthesis of oxaline is understood to originate from the widespread fungal metabolite roquefortine C. rsc.orgwikipedia.orgnih.gov Roquefortine C, a diketopiperazine derived from L-histidine and L-tryptophan, serves as a key intermediate in the biosynthetic pathways of several related indole (B1671886) alkaloids, including oxaline and meleagrin (B1676177). wikipedia.orgwikipedia.org

A crucial intermediate in the pathway leading specifically to oxaline is glandicoline B. rsc.orgnih.govwikipedia.org Studies have demonstrated the efficient conversion of roquefortine C into oxaline, establishing a biosynthetic route where a nitrogen atom in oxaline is derived from tryptophan via roquefortine C. uni.lu The conversion of roquefortine C to glandicoline B involves several enzymatic steps, with glandicoline A identified as an intermediate in this transformation. wikipedia.orgnih.govnih.gov The triazaspirocyclic core structure found in glandicoline B, meleagrin, and oxaline is derived from the biosynthetic transformation of roquefortine C. nih.gov Glandicoline B has been reported in various Penicillium species, including P. glandicola and P. chrysogenum. wikipedia.orgwikipedia.org

Enzymatic Transformations and Catalytic Mechanisms in Oxaline Biosynthesis

The conversion of precursors like roquefortine C and glandicoline B into oxaline is catalyzed by a series of specific enzymes, including methyltransferases, monooxygenases, and indolic nitrone synthases. These enzymes facilitate complex transformations, including methylation, oxidation, and rearrangement reactions.

Role of Methyltransferases (e.g., OxaG, RoqN, OxaC) in O-Methylation Events

Methylation reactions, particularly O-methylation, play a critical role in the later stages of oxaline biosynthesis. Two key methyltransferases, OxaG and OxaC, have been identified in the oxaline biosynthetic pathway in Penicillium oxalicum F30. rsc.org OxaG, along with its homolog RoqN found in Penicillium chrysogenum, catalyzes the O-methylation of glandicoline B to produce meleagrin. rsc.orgwikipedia.org Meleagrin then serves as the substrate for the second methyltransferase, OxaC, which catalyzes the methylation of meleagrin to yield oxaline, the terminal product of the pathway. rsc.org

Structural and mechanistic studies have provided insights into the function of these methyltransferases. OxaG and RoqN are classified as CoQ/UbiE family small-molecule methyltransferases and catalyze an N-OH methylation reaction. rsc.orgwikipedia.org Crystal structures of these enzymes with the methyl donor S-adenosylmethionine (SAM) reveal a large and solvent-accessible active site, suggesting that catalysis may be driven by proximity effects. rsc.orgwikipedia.org OxaC, unique to the oxaline gene cluster, is a typical class I methyltransferase. rsc.orgwikipedia.org Crystal structures of OxaC in complex with ligands have identified key active site residues, with His313 proposed to act as a base activated by Glu369, facilitating the methylation of meleagrin to oxaline. rsc.org

Enzymatic assays have confirmed the roles of OxaG and OxaC. Incubation of glandicoline B with OxaG and SAM results in the formation of meleagrin. rsc.orgwikipedia.org Similarly, OxaC efficiently methylates meleagrin in the presence of SAM to produce oxaline, reconstituting the late stage of oxaline synthesis from glandicoline B. rsc.orgwikipedia.org

Investigation of Monooxygenases (e.g., RoqM) and Oxidative Rearrangement Steps

Monooxygenases are involved in oxidative steps within the oxaline biosynthetic pathway. RoqM, a FAD-dependent monooxygenase, plays a role in the conversion of roquefortine C to glandicoline A. nih.govthegoodscentscompany.comuni.lu This reaction is part of the sequence leading to the formation of glandicoline B. wikipedia.orgnih.govnih.gov The transformation catalyzed by RoqM is proposed to involve an oxidative rearrangement. thegoodscentscompany.com This rearrangement, which generates the characteristic ring skeleton of glandicoline B, is thought to be initiated by hydroxylation on the diketopiperazine ring, followed by ring opening and oxidative ring closure. thegoodscentscompany.com

Mechanisms of Indolic Nitrone Synthases (e.g., OxaD) in Alkaloid Assembly

Indolic nitrone synthases are a class of enzymes responsible for generating nitrone functionalities, which are important intermediates in the biosynthesis of certain indole alkaloids. OxaD, a flavin-dependent oxidase found in the oxa gene cluster of Penicillium oxalicum F30, is characterized as an indolic nitrone synthase. uni.luuni.lunih.govlabsolu.ca OxaD catalyzes the formation of roquefortine L, a nitrone-bearing intermediate, from roquefortine C. uni.lunih.govlabsolu.ca This conversion involves two sequential oxygenation reactions at the indole nitrogen atom of roquefortine C, with an N-hydroxyl intermediate being involved. acs.org The nitrone functionality in roquefortine L has been confirmed through spectroscopic methods. uni.lunih.gov OxaD exhibits versatility, capable of converting various semisynthetic roquefortine C derivatives into their corresponding nitrones. uni.lunih.gov

Genetic Basis of Oxaline Biosynthesis: Analysis of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of oxaline are organized into a biosynthetic gene cluster (BGC). In Penicillium oxalicum F30, the oxa gene cluster has been identified and described. rsc.orguni.lunih.gov This cluster is homologous to the roq gene cluster found in Penicillium chrysogenum, which is involved in the biosynthesis of meleagrin. rsc.orgwikipedia.orgthegoodscentscompany.comnih.gov

The roq gene cluster in P. chrysogenum contains seven genes involved in the roquefortine/meleagrin pathway. wikipedia.orgnih.govnih.gov These genes encode the enzymes necessary for the various biosynthetic steps, starting from the condensation of L-histidine and L-tryptophan. wikipedia.orgchem960.com Comparative genomic analysis of Penicillium species has revealed variations in the gene clusters, explaining the production of different metabolites. For instance, the roq cluster in P. roqueforti is shorter than that in P. chrysogenum, lacking genes necessary for the later steps leading to meleagrin and oxaline. nih.govnih.govfluoroprobe.com

The identification and characterization of these gene clusters have been facilitated by techniques such as genome sequencing, gene deletion, and gene silencing, allowing researchers to assign specific genes to enzymatic reactions in the pathway. wikipedia.orgnih.govchem960.com

Comparative Biosynthetic Studies of Oxaline with Structurally Related Fungal Alkaloids (e.g., Meleagrin, Neoxaline)

Oxaline, meleagrin, and neoxaline (B1678187) are structurally related indole alkaloids produced by Penicillium species, all derived from roquefortine C. rsc.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov Comparative biosynthetic studies have highlighted the shared initial steps and the points of divergence in their pathways.

The biosynthesis of both oxaline and meleagrin proceeds through glandicoline B. rsc.org The key difference lies in the final methylation steps. While meleagrin is formed from glandicoline B by the action of methyltransferases like OxaG or RoqN, oxaline is produced by the methylation of meleagrin catalyzed by OxaC. rsc.orgwikipedia.org This indicates that the oxaline pathway is an extension of the meleagrin pathway.

Neoxaline is another related compound, often found alongside oxaline and meleagrin in certain Penicillium species. wikipedia.orgfluoroprobe.com It has been proposed that neoxaline might be derived from meleagrin, possibly through a hydrogenation step, although the specific enzyme responsible in the roq gene cluster has not been identified. chem960.comfluoroprobe.com Comparative analysis of the metabolites produced by different Penicillium strains has revealed variations in the extent to which the roquefortine pathway is completed, with some strains producing only early intermediates like roquefortine C, while others carry the biosynthesis through to meleagrin, oxaline, or neoxaline. wikipedia.org These differences are attributed to the presence or absence of specific genes within their respective biosynthetic gene clusters. nih.govnih.govfluoroprobe.com

Strategies for Chemoenzymatic and Combinatorial Biosynthesis of Oxaline Analogs

Oxaline is a complex indole alkaloid derived from roquefortine C, produced by fungi such as Penicillium oxalicum and Penicillium chrysogenum. nih.govnih.govresearchgate.net Its intricate structure presents challenges for purely chemical synthesis, making chemoenzymatic and combinatorial biosynthesis attractive strategies for generating oxaline and its analogs. These approaches leverage the specificity and efficiency of enzymes to perform complex transformations, often in combination with chemical steps. nih.govfrontiersin.org

The biosynthesis of oxaline from glandicoline B involves tandem O-methylations catalyzed by specific methyltransferases. nih.govnih.gov In P. oxalicum, the enzyme OxaG catalyzes the O-methylation of glandicoline B to produce meleagrin, while OxaC catalyzes the subsequent methylation of meleagrin to form oxaline. nih.govrsc.org Structural studies of OxaC have provided insights into its active site and catalytic mechanism, revealing key residues involved in the methylation process. nih.govnih.govrsc.org This enzymatic understanding is crucial for developing chemoenzymatic strategies.

Chemoenzymatic synthesis typically involves using enzymes to catalyze specific steps in a synthetic route that may otherwise be difficult or inefficient using traditional chemical methods. nih.govfrontiersin.org For oxaline analogs, this could involve using purified or recombinant biosynthetic enzymes, such as OxaG and OxaC, to perform targeted methylation reactions on modified substrates or intermediates. By providing synthetic precursors or intermediates that are structurally related to the natural substrates (glandicoline B or meleagrin) but contain variations, it may be possible to generate novel oxaline analogs.

Combinatorial biosynthesis, on the other hand, involves manipulating the genes encoding biosynthetic enzymes or pathways in a host organism to produce a library of structurally diverse compounds. mdpi.comnih.gov In the context of oxaline, this could involve modifying the oxa gene cluster in Penicillium species or heterologous hosts. Strategies include:

Precursor-directed biosynthesis: Feeding the organism with modified precursors that can be incorporated into the oxaline biosynthetic pathway. mdpi.com

Genetic engineering of enzymes: Modifying the substrate specificity or catalytic activity of enzymes like OxaG or OxaC through mutagenesis to accept or process different substrates, leading to the production of altered oxaline structures. mdpi.comnih.gov

Pathway engineering: Introducing genes from other biosynthetic pathways or modifying regulatory elements to alter the flux through the oxaline pathway or incorporate different chemical moieties. mdpi.comnih.gov

Module swapping: In systems involving modular enzymes like nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), exchanging or modifying specific modules can lead to the production of hybrid or altered compounds. While the core oxaline structure is not directly assembled by a modular NRPS/PKS in the same way as some other natural products, the principles of domain or module manipulation can be applied to associated enzymes or pathways that provide building blocks. nih.govbiorxiv.org

Research findings highlight the potential of these approaches. For instance, the successful in vitro reconstitution of oxaline synthesis from glandicoline B using recombinant OxaG and OxaC demonstrates the feasibility of enzymatic synthesis for this class of compounds. nih.govrsc.org Understanding the structural basis of enzyme activity, as provided by the crystal structures of OxaC and OxaG/RoqN, is invaluable for rational enzyme engineering to create variants with desired specificities for analog production. nih.govnih.govrsc.org

The generation of oxazoline (B21484) or thiazoline (B8809763) rings is a common transformation in the biosynthesis of many natural products, often catalyzed by cyclodehydratase domains within NRPS enzymes. biorxiv.org While oxaline's core structure is distinct, the enzymatic logic involved in forming cyclic systems can potentially be applied or adapted in combinatorial approaches to introduce different ring structures or modifications in oxaline analogs.

The application of combinatorial biosynthesis methods, including precursor-directed biosynthesis and the engineering of biosynthetic enzymes, has been successful in generating libraries of analogs for various natural products. mdpi.comnih.gov These strategies, guided by detailed understanding of the oxaline biosynthetic pathway and the enzymes involved, hold promise for the generation of novel oxaline analogs with potentially altered or improved biological activities.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Oxaline21598365
Glandicoline BNot found
MeleagrinNot found
Roquefortine C10213
Fumitremorgin A107713
Fumitremorgin B105113
Fumitremorgin C403923
Tryptoquivaline108075
Tryptoquivaline F181786
Tryptoquivaline H188425

Data Table: Enzymatic Methylation in Oxaline Biosynthesis

EnzymeSubstrateProductMethylation SiteSource OrganismReference
OxaGGlandicoline BMeleagrinHydroxylamine (B1172632) OPenicillium oxalicum nih.govrsc.org
RoqNGlandicoline BMeleagrinHydroxylamine OPenicillium chrysogenum nih.govrsc.org
OxaCMeleagrinOxalineC9 EnolPenicillium oxalicum nih.govrsc.org

Chemical Synthesis and Derivatization of Oxaline and Its Structural Analogs

Development of Total Synthesis Strategies for the Oxaline Core Structure

The total synthesis of complex natural products like Oxaline requires carefully designed strategies to assemble the intricate fused ring system and introduce the correct stereochemistry. While the search results mention the total synthesis of related indole (B1671886) alkaloids containing an indoline (B122111) spiroaminal framework, such as neoxaline (B1678187) and meleagrin (B1676177) A, achieved through stereoselective introduction of functional groups and construction of the spiroaminal framework, specific detailed strategies for the total synthesis of Oxaline itself were not extensively detailed in the provided snippets. researchgate.net However, the synthesis of complex polyhydroxylated alkaloids via chiral oxazines highlights the use of chiral building blocks and stereoselective transformations, which are relevant approaches for constructing stereochemically defined centers within complex natural product scaffolds like Oxaline. researchgate.net The synthesis of natural products often inspires the development of new methodologies and strategies. researchgate.net

Synthetic Methodologies for Oxazoline-Containing Compounds and their Application to Oxaline Derivatives

The oxazoline (B21484) ring is a key structural feature in Oxaline and many other biologically active compounds. researchgate.net The synthesis of 2-oxazoline rings is well-established, typically involving the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org This cyclization generally follows Baldwin's rules. wikipedia.org Various methods have been developed for the synthesis of oxazoline compounds. google.com

Cyclization Reactions and Heterocycle Formation Approaches

Cyclization reactions are fundamental to the construction of the oxazoline ring and the larger heterocycle system found in Oxaline. A common method for synthesizing 2-oxazolines involves the dehydrative cyclization of N-acylamino alcohols. google.comorganic-chemistry.org Acid-insensitive substrates and Lewis or Brønsted acid catalysts have been employed for this cyclization. google.com For instance, fluoroalkanesulfonyl fluoride (B91410) compounds with an organic basic reagent can efficiently convert acylamino alcohol compounds into oxazoline compounds under mild conditions. google.com

Another approach involves the oxidative cyclization of β-acylamino ketones using iodine catalysts under basic conditions, which can selectively yield oxazolines or oxazoles depending on the base used. mdpi.com Electrochemical methods have also been explored for the synthesis of heterocyclic compounds via carbon-heteroatom bond formation, including the synthesis of oxazoline derivatives from imidate substrates. oup.com

The synthesis of 2,5-diphenyloxazoline compounds, structural analogs, has been achieved through a sequence involving hydroxyl protection, hydrazinolysis, acylation, deprotection, chlorination, and cyclization under alkaline conditions. mdpi.com Different solvents and bases are selected based on the nucleophilic reagent to ensure yield. mdpi.com

Data on the synthesis of 2,5-diphenyloxazoline compound 11a using DMF as solvent and potassium phthalimide (B116566) as nucleophilic reagent shows a reaction temperature of 80 °C for 4 hours, yielding a colorless oil after workup and chromatography. mdpi.com

Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions

Hypervalent iodine reagents are widely utilized in the synthesis of various oxazolines and oxazoles. thieme-connect.comtpu.ruthieme-connect.com These reagents can act as activating agents or heteroatom donors. tpu.ruthieme-connect.com The reactions of N-allylamides or N-propargylamides with hypervalent iodine species can lead to oxidative cyclization, yielding substituted oxazolines. thieme-connect.com

Hypervalent iodine(III) species can also catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to form polycyclic isoxazole (B147169) derivatives. researchgate.net Although this specifically mentions isoxazoles, the principle of hypervalent-iodine-mediated oxidative cycloaddition is relevant to the broader class of azole heterocycles, including oxazolines. The in situ generation of active hypervalent iodine species is a common strategy. tpu.ruthieme-connect.com

N,N-Dimethylformamide-Promoted Synthesis Techniques

N,N-Dimethylformamide (DMF) has been shown to promote the synthesis of certain oxazoline derivatives. For example, a method for the synthesis of fullerene-fused oxazoline derivatives was developed through the DMF-promoted reaction of C60 with amides under basic conditions. sioc-journal.cnresearchgate.net In this case, DMF as a cosolvent significantly improved the product yield. sioc-journal.cn Mechanistic studies suggest that DMF plays a role in stabilizing a dianionic intermediate. sioc-journal.cn

DMF has also been used as a solvent in the preparation of intermediates for oxazoline synthesis, such as in the reaction of 2,5-furandicarboxylic acid with thionyl chloride in the presence of catalytic DMF to form an acid chloride. rsc.org Additionally, DMF is used as a solvent in cyclization reactions to form oxazoline rings, as seen in the synthesis of 2,5-diphenyloxazoline derivatives. mdpi.com

High-Throughput Synthesis Methodologies for Oxazoline Libraries

High-throughput synthesis methodologies have been developed for generating libraries of oxazoline compounds. One method utilizes resin capture and ring-forming release, which eliminates traditional purification steps and is suitable for high-throughput synthesis. researchgate.netfigshare.com This approach has been applied to prepare oxazoline hydroxamates with diverse substituents. figshare.com

Another one-step synthesis approach involves the reaction of 1,2-hydroxyalkyl azides and aldehydes in the presence of a Lewis acid, leading to the construction of oxazolines. researchgate.net This reaction can be adapted to parallel synthesis using a polymer-bound phosphine (B1218219) to scavenge excess starting material, enabling the generation of oxazoline libraries. researchgate.net The synthesis of libraries of poly(2-oxazoline)s has also been achieved efficiently using high-throughput methods, avoiding tedious purification of individual monomers. cuni.cznih.govacs.orgsemanticscholar.org

Asymmetric Synthesis Approaches Utilizing Chiral Oxazoline Ligands in Metal-Catalyzed Reactions

Chiral oxazoline ligands are widely used in asymmetric synthesis, particularly in metal-catalyzed enantioselective reactions. utexas.edubldpharm.comacs.orgnih.gov The chiral oxazoline motif is present in many ligands that have been extensively applied in various asymmetric transformations. acs.orgnih.gov

New series of chiral bis(oxazoline) ligands have been designed and synthesized, demonstrating utility in asymmetric Mukaiyama aldol (B89426) reactions with high enantioselectivities. utexas.edu Siloxane-substituted oxazoline ferrocenes have emerged as promising chiral ligands and catalysts, showing exceptional results in diverse asymmetric transformations. mdpi.com These ligands can surpass the capabilities of classical oxazoline ferrocene (B1249389) ligands. mdpi.com

Examples of applications include asymmetric allylic substitution catalyzed by palladium complexes with S,N-bidentate oxazoline ferrocene ligands, yielding products with high enantioselectivity. mdpi.com Recyclable ionic-tagged ferrocene-ruthenium catalyst systems incorporating ferrocene-oxazoline phosphine ligands have also shown outstanding catalytic performance in the asymmetric hydrogenation of aromatic ketones, resulting in high yields and enantioselectivity. mdpi.com

The development of ligand architectural design, from mono(oxazolines) to bis(oxazolines), tris(oxazolines), and tetra(oxazolines), has been a focus to enhance asymmetric induction. acs.orgnih.gov

Rational Design and Chemical Synthesis of Novel Oxazoline Derivatives for Research Probes and Analog Generation

The rational design and chemical synthesis of novel oxazoline derivatives are crucial for developing research probes and generating analogs with tailored properties. Oxazolines are significant heterocyclic systems with diverse applications, including their use as chiral auxiliaries, polymers, catalysts, protecting groups, building blocks, and ligands in asymmetric synthesis. eurekaselect.comresearchgate.net The importance of oxazoline moieties has led to the investigation and development of numerous synthetic routes worldwide. eurekaselect.comresearchgate.net

Synthetic methodologies for preparing oxazoline moieties often involve the reaction of amino alcohols with nitriles, carboxylic acids, or acid derivatives under various conditions, including conventional heating, microwave irradiation, or ultrasound irradiation. researchgate.net For instance, a catalyst-free method for synthesizing 2-aryl-2-oxazoline derivatives from aryl nitriles using ionic liquid as a neutral reaction medium has been reported, yielding products in good to excellent yields within short reaction times. tandfonline.com

Rational design principles are applied to create oxazoline derivatives with specific functionalities or improved properties. This can involve mimicking transition states or intermediates of biological processes to design potential inhibitors, as seen in the design and synthesis of phenyloxazoline synthase inhibitors targeting enzymes in microbial biosynthesis pathways. mdpi.com These azomethine compounds, consisting of an o-hydroxyphenyl unit with a bidentate ligand feature, were synthesized through the condensation of salicylaldehyde (B1680747) and L-serine methyl ester hydrochloride. mdpi.com

The synthesis of novel oxazoline-based ligands often starts from readily available amino alcohols. The incorporation of stereogenic centers, particularly at the carbon atom adjacent to the coordinating nitrogen, is a common strategy in the design of chiral oxazoline ligands for asymmetric catalysis. This places the active metal site in close proximity to the chiral center, influencing the stereochemistry of the reaction.

Research efforts also focus on developing new synthetic methods to access oxazoline compounds and their derivatives. Organohypervalent iodine reagents have been utilized in oxidative cycloaddition reactions for the preparation of various oxazolines and related heterocycles. thieme-connect.com Both chemical and electrochemical approaches have been employed to generate the active hypervalent iodine species that react with appropriate substrates. thieme-connect.com

The design of oxazoline derivatives can also involve incorporating additional functional groups or structural features to create multifunctional ligands or compounds with specific biological activities. researchgate.net For example, novel 5-amino-2-oxindole derivatives, which can be synthesized through a rational approach involving the modification of a 2-oxindole scaffold, have shown promising activity in reducing intraocular pressure. nih.gov Similarly, the design and synthesis of novel antioxidant benzoxazine (B1645224) hybrids, some connected through a triazolyl linker, demonstrate the integration of different structural elements to achieve desired properties. nih.gov

Coordination Chemistry of Oxazoline-Based Ligands with Metal Ions

Oxazoline-based ligands exhibit rich coordination chemistry with a wide range of metal ions, including transition metals and lanthanides. researchgate.netdiva-portal.orgnih.govchemmethod.comunm.edursc.orgchemmethod.combeilstein-journals.orgresearchgate.netmdpi.comnepjol.inforsc.org The oxazoline ring, particularly the nitrogen atom, can coordinate to a metal center. diva-portal.orgchemmethod.combeilstein-journals.org Depending on the specific ligand structure and the metal ion, oxazoline-based ligands can coordinate in various modes, including monodentate (through either the N or O atom), bidentate (through the N and O atoms), or even as bridging ligands. chemmethod.comchemmethod.com

The coordination behavior of oxazoline-based ligands is influenced by the presence of additional donor atoms or functional groups within the ligand structure. Ligands containing both phosphorus and nitrogen donors (P,N ligands), where the nitrogen belongs to an oxazoline or thiazoline (B8809763) moiety, are a significant class in coordination chemistry. researchgate.net These ligands can form chelating complexes with transition metals, and their metal complexes have been explored as pre-catalysts in various transformations. researchgate.net

Studies on the coordination chemistry of oxazoline ligands with specific metal ions, such as nickel(II), copper(II), palladium(II), and lanthanides (Nd(III) and Yb(III)), provide detailed insights into the resulting complex structures and properties. chemmethod.comunm.educhemmethod.combeilstein-journals.orgmdpi.comnepjol.inforsc.org For example, new oxazoline derivatives have been synthesized and used to prepare nickel(II) and copper(II) complexes, which were characterized by techniques such as elemental analysis, FT-IR, UV-Vis, and conductivity measurements. chemmethod.comchemmethod.com These studies determined the metal-to-ligand ratios in the complexes and provided information about the coordination environment around the metal center. chemmethod.comchemmethod.com

The coordination of oxazoline ligands to metal centers can lead to the formation of discrete coordination complexes or extended coordination polymers, also known as coordination supramolecules. rsc.org The design of the organic linker containing the oxazoline unit plays a key role in determining the structure and properties of these coordination assemblies. rsc.org

Detailed research findings often include spectroscopic data and, where possible, single-crystal X-ray diffraction studies to confirm the structures of the synthesized ligands and their metal complexes. unm.edubeilstein-journals.orgmdpi.comnepjol.inforsc.org X-ray diffraction can reveal the coordination geometry around the metal center and the conformation of the ligand upon complexation. mdpi.comnepjol.inforsc.org For instance, X-ray analysis of a palladium(II) complex with a sugar-annulated oxazoline ligand showed a square-planar geometry around the palladium center and a specific bite angle formed by the coordinating nitrogen atoms. mdpi.com

The study of oxazoline coordination compounds with specific metal units, such as Cu(F6acac)2 (F6acac = hexafluoroacetylacetonato), has revealed the formation of mononuclear complexes with specific coordination motifs, such as slightly distorted square pyramidal geometry. nepjol.info These studies contribute to expanding the knowledge base of oxazoline coordination chemistry and exploring potential applications, such as in catalysis. nepjol.inforsc.org

The binding potential of oxazoline-based ligands can also be explored through the synthesis and characterization of complexes derived from tautomeric forms of oxazoline compounds, such as κ²-N,O-oxazoline-enolate complexes of nickel(II). rsc.org These studies highlight the diverse coordination modes and the influence of ligand structure on the resulting metal complex properties. rsc.org

Molecular Mechanisms of Oxaline Action in Biological Systems

Identification of Cellular and Subcellular Targets of Oxaline (e.g., Microtubule Proteins, Tubulin Polymerization)

A significant cellular target identified for oxaline is the microtubule network, specifically the protein tubulin researchgate.netmedchemexpress.commedchemexpress.com. Studies have demonstrated that oxaline disrupts the assembly of cytoplasmic microtubules in cells researchgate.net. Furthermore, in vitro experiments have shown that oxaline inhibits the polymerization of both microtubule protein and purified tubulin in a dose-dependent manner researchgate.net.

Competitive binding assays have provided more detailed insights into this interaction. Oxaline was found to inhibit the binding of [³H]colchicine to tubulin, suggesting that it interacts with the colchicine-binding site on the tubulin molecule researchgate.net. This binding event is distinct from the vinblastine-binding site, as oxaline did not inhibit the binding of [³H]vinblastine researchgate.net. The inhibition of tubulin polymerization by oxaline is considered a primary mechanism underlying its biological activity researchgate.netmedchemexpress.commedchemexpress.com.

Regulation of Eukaryotic Cell Cycle Progression by Oxaline

Oxaline has been shown to influence the progression of the eukaryotic cell cycle. Along with its analog neoxaline (B1678187), oxaline inhibits cell proliferation and induces cell cycle arrest in eukaryotic cells researchgate.net. Specifically, oxaline causes cells to arrest in the M phase of the cell cycle researchgate.netmedchemexpress.commedchemexpress.com.

Enzymatic Interactions and Inhibition Profiles of Oxaline and its Analogs

The interactions of oxaline and its related compounds with various enzymes have been investigated, revealing profiles of enzymatic modulation and inhibition.

Inhibition of Specific Amidohydrolases (e.g., LpxC)

While direct evidence for oxaline inhibiting LpxC was not found in the provided search results, studies on related oxazoline (B21484) compounds highlight the potential for interaction with amidohydrolases. LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a critical zinc-dependent amidase involved in the biosynthesis of lipid A, a vital component of the outer membrane in Gram-negative bacteria nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org. Inhibitors of LpxC are being explored as potential antibacterial agents nih.govresearchgate.net. Oxazoline compounds, particularly those featuring a hydroxamic acid moiety, are recognized inhibitors of LpxC, with the hydroxamic acid group coordinating to the active site zinc ion nih.govresearchgate.netnih.gov. Research on oxazoline hydroxamates has demonstrated a correlation between their ability to inhibit LpxC enzyme activity and their antibacterial properties nih.gov.

Interactions with Carbohydrate-Processing Enzymes

Some carbohydrate-processing enzymes utilize an oxazoline intermediate during their catalytic cycles acs.orgresearchgate.netrsc.orgnih.gov. For example, certain hexosaminidases (within glycoside hydrolase family 20) employ a mechanism involving the formation of a transient oxazoline intermediate through intramolecular nucleophilic attack by the acetamide (B32628) group acs.orgresearchgate.net. The use of stable oxazoline analogues, such as GlcNAc thiazoline (B8809763), has been shown to inhibit these enzymes, supporting this mechanistic understanding acs.orgresearchgate.net. Additionally, engineered enzymes called glycosynthases can utilize oxazoline-bearing glycan donors for the synthesis of glycoside bonds rsc.org. While these findings highlight the relevance of oxazoline structures in the context of carbohydrate-processing enzymes, the provided information does not explicitly state that oxaline itself directly interacts with or inhibits these enzymes.

Molecular-Level Interactions of Oxaline with Biological Macromolecules (e.g., Bacterial DNA, Cell Membranes)

Investigations into the molecular interactions of oxaline and related compounds with essential biological macromolecules have provided insights into their potential mechanisms of action, particularly in the context of antimicrobial activity.

Studies on amphiphilic oxazoline-based synthetic polymers designed as antimicrobial agents have indicated that these compounds can disrupt bacterial cell membranes nih.gov. This membrane disruption was observed alongside the formation of bacterial aggregates in studies against Staphylococcus aureus nih.gov. The amphipathic nature of these compounds facilitates electrostatic interactions with the negatively charged phospholipids (B1166683) present in bacterial membranes nih.govnih.gov.

Furthermore, research on these oxazoline-based polymers has suggested a potential interaction with bacterial DNA, which could impact bacterial division nih.gov. Some antimicrobial peptides are known to penetrate the cell membrane and interact with intracellular components like DNA, leading to inhibition of synthesis nih.gov. While this evidence pertains to oxazoline-based polymers rather than oxaline itself, it raises the possibility that oxaline might also interact with bacterial DNA or cell membranes, influencing vital cellular processes nih.govaddgene.orgbyjus.com.

Mechanistic Investigations Utilizing Advanced Microscopy and Spectroscopic Techniques

Investigating the precise molecular mechanisms of compounds like oxaline often necessitates the application of sophisticated techniques that can provide insights at the cellular and molecular levels. Advanced microscopy and various spectroscopic methods offer powerful tools to visualize cellular events and analyze molecular interactions.

Microscopy techniques, such as fluorescence microscopy and electron microscopy, allow for the visualization of cellular morphology and the localization of target molecules. Fluorescence microscopy, in particular, can be used to observe the distribution of fluorescently labeled oxaline or its effects on the localization of key cellular proteins or structures. Electron microscopy, including transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides higher resolution images, enabling the examination of ultrastructural changes within cells upon oxaline treatment nauka.gov.pl. For instance, studies investigating the mechanism of action of certain compounds against bacteria have utilized TEM to visualize morphological changes in bacterial cells researchgate.net.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide detailed information about the chemical structure, functional groups, and molecular weight of compounds, as well as their interactions with other molecules tandfonline.comderpharmachemica.comacs.orgconnectjournals.comtandfonline.commdpi.comthaiscience.inforesearchgate.netrsc.org. These techniques are vital for characterizing oxaline itself and for studying its binding to target molecules. For example, IR and NMR spectroscopy have been used to characterize oxazoline derivatives and confirm their structures tandfonline.comderpharmachemica.comtandfonline.commdpi.comresearchgate.net. Mass spectrometry is frequently employed to determine the molecular weight of compounds and their complexes, providing evidence of binding events tandfonline.comacs.orgconnectjournals.com.

Detailed research findings on oxaline's mechanism have highlighted its interaction with tubulin, a key component of the cellular cytoskeleton and essential for cell division. Studies utilizing techniques such as fluorescence microscopy have shown that oxaline disrupts cytoplasmic microtubule assembly in cells researchgate.net. This disruption of the microtubule network is a critical event leading to cell cycle arrest.

Further mechanistic investigations using binding competition assays, often coupled with spectroscopic analysis, have revealed that oxaline inhibits the binding of colchicine (B1669291) to tubulin researchgate.net. Colchicine is a known tubulin inhibitor that binds to a specific site on the tubulin dimer, preventing its polymerization into microtubules. The fact that oxaline competes for the same binding site as colchicine suggests a similar mode of action researchgate.net.

Spectroscopic data, such as those obtained from UV-Vis spectroscopy, can also provide insights into molecular interactions by observing changes in the absorption spectra upon binding acs.org. While specific detailed data tables directly linking oxaline's interaction with targets to advanced microscopy or spectroscopy in the provided search results are limited, the general application of these techniques in related studies on oxazoline-containing compounds and tubulin inhibitors provides a framework for understanding how oxaline's mechanism would be investigated.

For instance, studies on other compounds targeting tubulin have utilized fluorescence microscopy to visualize the effects on microtubule structure and cellular morphology nih.gov. Spectroscopic methods, including various forms of mass spectrometry, are increasingly used in target identification strategies, such as Drug Affinity Responsive Target Stability (DARTS), which can identify proteins that bind to a small molecule based on changes in their susceptibility to protease digestion nih.gov.

While specific quantitative data tables for Oxaline derived solely from advanced microscopy and spectroscopic techniques in the provided snippets are not extensive, the research indicates the types of data that would be generated. For example, spectroscopic characterization confirms the structure and purity of compounds, while microscopy visualizes cellular effects.

An example of the type of data that might be presented from spectroscopic studies could involve shifts in chemical shifts in NMR spectra upon binding to a target protein, indicating the atoms involved in the interaction. Similarly, changes in vibrational frequencies in IR spectra could suggest alterations in bond strengths or the formation of new bonds upon binding. Microscopy data would typically involve images showing the cellular localization of the compound or the morphological changes induced by treatment, potentially quantified by measuring the extent of microtubule depolymerization or changes in cell shape.

Based on the available information, a hypothetical representation of data types and findings using these techniques for Oxaline could be structured as follows:

TechniqueApplication in Oxaline Mechanism Studies (Hypothetical based on related research)Expected Findings
Fluorescence MicroscopyVisualizing microtubule network integrity in treated cells.Observation of disrupted microtubule structures, potential co-localization with tubulin.
Electron Microscopy (TEM)Examining ultrastructural changes in cells, particularly the cytoskeleton.Visualization of altered microtubule morphology or distribution.
NMR SpectroscopyStudying binding interactions with tubulin or tubulin subunits.Changes in chemical shifts of Oxaline or tubulin protons/carbons upon binding.
IR SpectroscopyAnalyzing functional group changes or interactions upon binding.Shifts in characteristic vibrational frequencies of Oxaline or target.
Mass SpectrometryIdentifying protein targets through techniques like DARTS.Detection of tubulin as a protected protein in the presence of Oxaline.

This table illustrates the potential contributions of these techniques to understanding Oxaline's mechanism, drawing upon the applications described in the broader context of related research.

The use of advanced microscopy and spectroscopic techniques is fundamental to dissecting the molecular mechanisms of bioactive compounds like oxaline. These methods provide complementary information, from visualizing cellular outcomes to characterizing molecular interactions at high resolution, ultimately contributing to a comprehensive understanding of how oxaline exerts its biological effects, particularly its impact on tubulin polymerization and the cell cycle researchgate.net.

Structure Activity Relationship Sar Studies of Oxaline and Its Derivatives

Methodological Approaches in SAR Elucidation

SAR elucidation for oxaline and related compounds often employs a combination of experimental synthesis and biological evaluation, complemented by computational approaches. Quantitative Structure-Activity Relationship (QSAR) is a methodological approach used to correlate structural descriptors with biological activity using mathematical models. acs.orgresearcher.life Computational chemistry and molecular modeling techniques, such as molecular docking, also play a significant role in predicting SAR and optimizing compound structures. acs.orgiiab.me These methods help to understand the interactions between the compounds and their biological targets at a molecular level.

Identification of Key Pharmacophoric Elements and Structural Determinants of Oxaline Activity

The biological activity of oxaline and its analogs is closely linked to specific structural elements within the molecule. While detailed information specifically on oxaline's pharmacophore is limited in the provided context, studies on related indole (B1671886) alkaloids and oxazoline-containing compounds offer insights. The core diketopiperazine ring system, the indole moiety, and the prenyl group are common features in this class of compounds and are often implicated in their biological activities. nih.govwikipedia.orgwikipedia.org For instance, studies on oxazoline (B21484) derivatives highlight the importance of the oxazoline ring itself as a key subunit and pharmacophore in various natural products and bioactive molecules. rsc.orgd-nb.info The presence and position of substituents on the core structure, such as methoxy (B1213986) groups, also influence activity. nih.govnih.gov

Influence of Stereochemistry on the Biological Efficacy and Selectivity of Oxaline Analogs

Stereochemistry, the three-dimensional arrangement of atoms, can significantly impact the biological efficacy and selectivity of chiral molecules like oxaline and its analogs. researcher.lifenih.gov While specific details on the stereochemical influence on oxaline's activity are not extensively detailed in the provided snippets, research on other chiral compounds, including oxazolidines and epothilone (B1246373) A derivatives containing oxazoline moieties, demonstrates that cytotoxic activity can be enantiomer-dependent. nih.govnih.govresearchgate.netmdpi.com This suggests that the precise stereochemistry of oxaline and its derivatives is likely a critical determinant of their interactions with biological targets and, consequently, their observed activities.

Application of Computational Chemistry and Molecular Modeling in SAR Prediction and Compound Optimization

Computational chemistry and molecular modeling techniques are valuable tools in oxaline SAR studies and the optimization of related compounds. These methods, including QSAR and molecular docking, can help predict the activity of new analogs before synthesis and understand the binding interactions with biological targets. acs.orgresearcher.lifeiiab.menih.govresearchgate.net For example, molecular docking studies were used to understand how an antifungal oxazolyl-oxazoline derivative interacts with amino acid residues in β-tubulin. nih.gov Modeling studies have also provided preliminary rationale for the observed SAR of epothilone A derivatives with oxazoline moieties. nih.gov These computational approaches accelerate the drug discovery process by guiding the design of compounds with improved properties.

Advanced Research Methodologies and Future Directions in Oxaline Research

Integrated Omics Approaches (Genomics, Metabolomics) for Comprehensive Fungal Alkaloid Discovery

Integrated omics approaches, combining genomics and metabolomics, are becoming increasingly crucial for the comprehensive discovery and characterization of fungal secondary metabolites, including alkaloids like Oxaline. researchgate.netrsc.org The explosion of genomic information and the popularization of untargeted metabolomics techniques are revealing the vast biosynthetic potential hidden within fungal genomes. nih.gov Fungal secondary metabolites, such as indole (B1671886) alkaloids, are often encoded by biosynthetic gene clusters (BGCs). nih.gov

Computational tools are being developed to mine these BGCs from fungal genomic data, with algorithms predicting numerous BGCs in species rich in secondary metabolites. nih.gov However, a significant number of these predicted pathways are "orphan" and cannot yet be linked to known compounds, representing a substantial source for new chemistry. nih.gov

Metabolomics, particularly mass spectrometry-based techniques, plays a vital role in detecting and identifying the metabolites produced by fungi. researchgate.netresearchgate.net Integrating genomic data (identifying potential BGCs) with metabolomic data (identifying actual metabolites) allows researchers to correlate gene clusters with their corresponding secondary metabolite products, a strategy sometimes referred to as "metabologenomics". researchgate.netacs.orgnih.gov This integrated approach facilitates the targeted discovery of new compounds and provides insights into the biosynthetic machinery involved. rsc.orgnih.gov

Studies have demonstrated the power of integrating genomics and metabolomics for discovering new cyclopeptides with antifungal activity from marine-derived fungi. researchgate.net This highlights the potential for applying similar strategies to uncover novel Oxaline-related compounds or understand the full spectrum of metabolites produced by Oxaline-producing fungi like Penicillium oxalicum.

Chemical Biology Tools and Probes for Detailed Elucidation of Oxaline Pathways and Targets

Chemical biology tools and probes are essential for dissecting complex biological pathways and identifying molecular targets. sigmaaldrich.comox.ac.uk While specific details on chemical biology tools directly applied to Oxaline biosynthesis or targets were not extensively found, research on fungal alkaloid biosynthesis and the study of bioactive molecules provides relevant context.

Understanding the enzymatic steps involved in Oxaline biosynthesis requires tools that can selectively interact with or inhibit specific enzymes within the pathway. Chemical probes, which are small molecules designed to perturb biological systems, can be used to study the function of enzymes and other proteins involved in the production of fungal alkaloids. ox.ac.uk

Research into other natural products and their interactions with biological systems utilizes chemical biology approaches to identify protein targets and elucidate mechanisms of action. ox.ac.uk For instance, studies on compounds that interact with microtubule function, leading to cell cycle arrest, demonstrate the utility of chemical biology in understanding the biological effects of natural products. researchgate.net Oxaline has been shown to inhibit tubulin polymerization, causing cell cycle arrest. ebi.ac.ukresearchgate.net Chemical biology tools could be developed to further probe this interaction and identify specific binding sites or mechanisms.

The development of selective inhibitors as chemical tools for functional annotation of proteins, such as kinases, is a key area in chemical biology. ox.ac.uk Given that Oxaline has been tested for inhibitory activity against kinases like CDK2 and GSK3β, chemical biology tools could be instrumental in further characterizing these interactions and determining their biological significance. ontosight.ai

Innovative Biocatalytic and Synthetic Biology Strategies for Sustainable Oxaline Production and Diversification

Innovative biocatalytic and synthetic biology strategies offer promising avenues for the sustainable production and diversification of Oxaline and related fungal alkaloids. researchgate.netresearchgate.net Fungi, including Penicillium species, are recognized as potent producers of secondary metabolites, and their metabolic pathways can be engineered for enhanced production or the generation of novel compounds. researchgate.netnih.govresearchgate.net

Synthetic biology involves applying engineering principles to biological systems, enabling the genetic enhancement of organisms for optimized production of biomolecules. nih.gov This can include manipulating metabolic pathways through gene editing, gene synthesis, and directed evolution technologies. researchgate.netnih.gov For fungal secondary metabolites, synthetic biology can be used to activate silent gene clusters, increase the yield of desired compounds, or introduce modifications to create diversified structures. researchgate.netresearchgate.net

Biocatalysis, utilizing enzymes from biosynthetic pathways, provides a route for the in vitro synthesis or modification of natural products. mdpi.com Enzymatic synthesis offers advantages such as high specificity and regioselectivity, often under mild conditions. acs.orgnih.gov While direct examples of biocatalytic Oxaline production were not found, research on the enzymatic synthesis of other complex molecules, such as polysaccharides using oxazoline (B21484) derivatives as substrates, demonstrates the potential of this approach for complex natural products. acs.orgnih.govfrontiersin.org

Efforts are being made to develop synthetic approaches to obtain bioactive natural alkaloids, including the synthesis of analogs and derivatives with improved properties. mdpi.com Synthetic biology and biocatalysis can complement traditional chemical synthesis by providing enzymatic steps or whole-cell systems for specific transformations that are challenging to achieve chemically. researchgate.net

Application of Ligand Design Principles from Oxazoline Chemistry to Related Bioactive Molecules

The principles of ligand design derived from Oxazoline chemistry can be applied to the study and manipulation of Oxaline and related bioactive molecules, particularly those containing similar heterocyclic motifs. Oxazoline rings are present in various natural compounds and synthetic molecules with diverse biological activities. ijpsr.com

Research on oxazoline-containing compounds as ligands for metal catalysts highlights the importance of the electronic and steric properties of the oxazoline ring in molecular interactions. mdpi.com These principles of how oxazoline moieties interact with other molecules, particularly proteins or metal centers, can inform the design of probes or inhibitors for Oxaline biosynthesis enzymes or its biological targets.

Studies on the synthesis and biological activity of oxazoline compounds, such as their use as acaricides, demonstrate the structure-activity relationship (SAR) studies that are crucial for ligand design. mdpi.com Applying similar SAR principles to Oxaline and its potential derivatives could help in designing molecules with enhanced activity or altered specificity.

Emerging Analytical and Spectroscopic Techniques for Oxaline Characterization in Complex Biological Systems

The characterization of Oxaline in complex biological systems, such as fungal cultures or host tissues, requires advanced analytical and spectroscopic techniques. nih.gov Emerging methods offer increased sensitivity, specificity, and the ability to analyze molecules in complex matrices.

Techniques like high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are fundamental for the structural elucidation of natural products like Oxaline. nih.gov Advances in hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), allow for the separation and identification of Oxaline within complex mixtures. researchgate.netresearchgate.netacs.orgacs.org

Temperature-programmed analytical pyrolysis techniques coupled with mass spectrometry or gas chromatography have been used for the characterization of polymers containing oxazoline units in complex blends, demonstrating the ability to analyze specific molecular components within a matrix. researchgate.netacs.orgacs.orgukri.org While applied to polymers, the underlying principles of using coupled techniques to identify and characterize specific moieties within complex samples are relevant to analyzing Oxaline in biological extracts.

Furthermore, techniques that allow for the direct analysis of metabolites in living cells or tissues, such as advanced mass spectrometry imaging or in situ NMR, represent future directions for understanding the localization and metabolic fate of Oxaline in its natural environment or in organisms it affects.

Future Avenues in Understanding Oxaline's Role in Natural Systems and Potential Biosynthetic Diversification

Future research on Oxaline should explore its ecological role in the natural environment of Penicillium oxalicum and investigate the potential for biosynthetic diversification. While Oxaline is known as a Penicillium metabolite with cytotoxic activity, its specific function in the fungus's life cycle or its interactions with other organisms in its niche are not fully understood. nih.govebi.ac.uk

Understanding the environmental triggers and regulatory mechanisms that govern Oxaline production in Penicillium oxalicum is a key future avenue. This could involve studying the fungus under different environmental conditions and using omics approaches to identify genes and pathways that are upregulated or downregulated in response to specific stimuli.

Furthermore, exploring the genetic diversity of Oxaline biosynthesis across different strains of Penicillium oxalicum or related fungal species could reveal variations in the biosynthetic pathway that lead to the production of Oxaline analogs or related compounds. mdpi.comresearchgate.net This biosynthetic diversification could yield molecules with novel structures and potentially different biological activities.

Synthetic biology approaches can be used to intentionally manipulate the Oxaline biosynthetic pathway to create diversified structures. researchgate.netresearchgate.net By modifying specific enzymes or introducing genes from other pathways, researchers could generate libraries of Oxaline derivatives for screening against various biological targets. This directed evolution of biosynthetic pathways holds significant potential for discovering new bioactive molecules based on the Oxaline scaffold.

Investigating the interactions of Oxaline with other organisms in its natural habitat, such as bacteria, plants, or insects, could shed light on its ecological function, whether it acts as a defense molecule, a signaling compound, or has other roles. This understanding of its natural role could also provide clues for potential applications.

Q & A

Q. How can researchers design a robust study to investigate oxaline’s mechanism of action in cell cycle arrest?

  • Methodological Answer : Combine flow cytometry (cell cycle phase quantification), Western blotting (cyclin B1/CDK1 expression), and live-cell imaging (mitotic progression). Include positive controls (e.g., nocodazole) and siRNA knockdowns to confirm target specificity .

Q. What criteria should guide the selection of fungal strains for oxaline yield optimization?

  • Methodological Answer : Prioritize halotolerant strains (e.g., Penicillium chrysogenum) from marine sediments. Use LC-MS/MS to screen for oxaline production under stress conditions (high salinity, low nitrogen). Employ CRISPR-Cas9 to overexpress biosynthetic gene clusters (e.g., oxaC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.